1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a cycloheptyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a pyrrolidin-3-yl urea group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide .
Mode of Action
Based on the urease inhibitory activity of similar compounds , it can be hypothesized that this compound may bind to the active site of the enzyme, thereby preventing the normal enzymatic activity.
Preparation Methods
The synthesis of 1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the pyrrolidin-3-yl urea group: This involves the reaction of appropriate amines with isocyanates under controlled conditions to form the urea linkage.
Cycloheptyl group attachment: The cycloheptyl group can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing side reactions.
Chemical Reactions Analysis
1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound’s unique structure may impart bioactive properties, making it a candidate for drug development and therapeutic applications.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea can be compared with other similar compounds, such as:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound features a similar dihydrobenzo[b][1,4]dioxin moiety but differs in its overall structure and applications.
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares the dihydrobenzo[b][1,4]dioxin group but has different functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19-11-15(22-20(25)21-14-5-3-1-2-4-6-14)13-23(19)16-7-8-17-18(12-16)27-10-9-26-17/h7-8,12,14-15H,1-6,9-11,13H2,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWESZPQMELER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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